MP-A08

Descripción

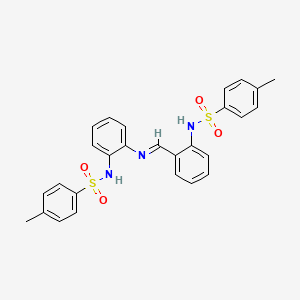

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O4S2/c1-20-11-15-23(16-12-20)35(31,32)29-25-8-4-3-7-22(25)19-28-26-9-5-6-10-27(26)30-36(33,34)24-17-13-21(2)14-18-24/h3-19,29-30H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDBNMYJUMAXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=NC3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Target of MP-A08: A Technical Guide to a Selective Sphingosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MP-A08 is a novel, first-in-class small molecule inhibitor that has demonstrated significant potential in preclinical cancer models.[1][2] Discovered through a structure-based approach involving homology modeling of the ATP-binding site of Sphingosine Kinase 1 (SphK1) and in-silico docking, this compound operates as a highly selective, ATP-competitive inhibitor.[1][2] This technical guide provides an in-depth overview of the molecular targets of this compound, its impact on cellular signaling pathways, and the experimental methodologies used to characterize its activity.

Primary Molecular Targets

The primary molecular targets of this compound are the two isoforms of sphingosine kinase:

This compound competitively binds to the ATP-binding pocket of these enzymes, preventing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[1][2] This inhibitory action is central to its mechanism and therapeutic potential.

Quantitative Inhibition Data

The inhibitory potency of this compound against its primary targets has been quantified through kinetic studies. The data is summarized in the table below.

| Target | Inhibition Constant (Ki) |

| Sphingosine Kinase 1 (SphK1) | 6.9 ± 0.8 μM[3][4] |

| Sphingosine Kinase 2 (SphK2) | 27 ± 3 μM[3][4] |

Mechanism of Action and Signaling Pathways

This compound's inhibition of SphK1 and SphK2 fundamentally alters the cellular balance of sphingolipids, often referred to as the "sphingolipid rheostat".[1][7] This balance between the pro-apoptotic molecules, ceramide and sphingosine, and the pro-survival molecule, sphingosine-1-phosphate (S1P), is a critical determinant of cell fate.[1][2][7] By blocking S1P production, this compound shifts this balance towards the accumulation of ceramide and sphingosine, thereby promoting apoptosis.[1]

The downstream effects of this compound-mediated SphK inhibition impact several critical signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

Inhibition of Pro-Survival and Proliferative Pathways

This compound treatment leads to a dose-dependent decrease in the activation of key pro-survival and pro-proliferative signaling cascades:

-

Akt Pathway: Inhibition of Akt phosphorylation (at Ser473) has been observed, indicating a dampening of the PI3K/Akt signaling axis, which is crucial for cell survival and growth.[1][8]

-

MAPK (ERK1/2) Pathway: this compound also reduces the phosphorylation of ERK1/2, suggesting an inhibition of the Ras/MEK/ERK pathway that is frequently hyperactivated in cancer and drives proliferation.[1][8]

Activation of Apoptotic Pathways

Concurrently with the inhibition of survival signals, this compound promotes apoptosis through the activation of stress-associated pathways and by shifting the sphingolipid balance.

-

Induction of Stress Pathways: The inhibitor causes a dose-dependent increase in the phosphorylation of p38 and JNK, stress-activated protein kinases that are associated with the induction of apoptosis.[1][8]

-

Mitochondrial-Mediated Apoptosis: this compound induces apoptosis through the intrinsic mitochondrial pathway, as evidenced by caspase-3 activation, PARP cleavage, and increased mitochondrial membrane permeability.[1][8]

-

MCL-1 Degradation in AML: In the context of Acute Myeloid Leukemia (AML), this compound's inhibition of SphK1 leads to ceramide accumulation. This activates Protein Kinase R (PKR), which in turn upregulates Activating Transcription Factor 4 (ATF4). ATF4 then promotes the expression of Noxa, a pro-apoptotic protein that leads to the degradation of the anti-apoptotic protein MCL-1.[9][10]

Experimental Protocols

The characterization of this compound's activity and mechanism of action has been elucidated through a series of key experiments. The methodologies for these are detailed below.

Sphingosine Kinase Activity Assay

-

Objective: To determine the inhibitory constant (Ki) of this compound against SphK1 and SphK2.

-

Methodology:

-

Recombinant human SphK1 and SphK2 are used in the assay.

-

The kinase reaction is initiated by the addition of sphingosine and [γ-³²P]ATP in the presence of varying concentrations of this compound.

-

The reaction is allowed to proceed for a defined period at 37°C and is then terminated.

-

The radiolabeled product, [³²P]S1P, is separated from the unreacted [γ-³²P]ATP using thin-layer chromatography (TLC) or a lipid extraction method.

-

The amount of [³²P]S1P formed is quantified by scintillation counting or autoradiography.

-

Inhibition kinetics are analyzed using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition and calculate the Ki values.

-

Cellular S1P Production Assay

-

Objective: To measure the effect of this compound on the production of S1P in a cellular context.

-

Methodology:

-

Jurkat cells are typically used for this assay.[1]

-

Cells are pre-incubated with varying concentrations of this compound or a vehicle control.

-

The cells are then labeled with [³H]sphingosine.

-

After an incubation period, the reaction is stopped, and lipids are extracted from the cells.

-

The extracted lipids are separated by thin-layer chromatography (TLC).

-

The amount of [³H]S1P is quantified and expressed as a percentage of the vehicle-treated control.[1]

-

Western Blot Analysis of Signaling Pathways

-

Objective: To assess the phosphorylation status of key proteins in signaling pathways affected by this compound.

-

Methodology:

-

Cancer cell lines (e.g., Jurkat) are treated with a dose range of this compound for a specified duration (e.g., 6 hours).[8]

-

Following treatment, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membranes are blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-Akt, Akt, p-ERK1/2, ERK1/2, p-p38, p-JNK).[8]

-

After washing, the membranes are incubated with HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Loading controls such as actin or tubulin are used to ensure equal protein loading.[8]

-

Apoptosis Assays

-

Objective: To quantify the induction of apoptosis in response to this compound treatment.

-

Methodologies:

-

Caspase-3 Activity Assay: Cells are treated with this compound, and cell lysates are incubated with a fluorogenic caspase-3 substrate. The cleavage of the substrate, which releases a fluorescent molecule, is measured to determine caspase-3 activity.[8]

-

PARP Cleavage: Assessed by Western blot analysis using an antibody that detects both full-length and cleaved PARP.[8]

-

Annexin V Staining: Treated cells are stained with FITC-conjugated Annexin V and propidium iodide (PI). The percentage of apoptotic cells (Annexin V positive, PI negative) is quantified by flow cytometry.[8]

-

Mitochondrial Membrane Potential (ΔΨm) Assay: Cells are stained with a potentiometric dye such as TMRE. A decrease in fluorescence, indicating mitochondrial membrane depolarization, is measured by flow cytometry.[8]

-

Conclusion

This compound is a potent and selective ATP-competitive inhibitor of Sphingosine Kinases 1 and 2. Its mechanism of action is centered on the disruption of the sphingolipid rheostat, leading to the suppression of pro-survival signaling pathways (Akt, ERK1/2) and the activation of apoptotic pathways (p38, JNK, and mitochondrial-mediated apoptosis). In specific cancer types like AML, it further promotes apoptosis by inducing the degradation of the anti-apoptotic protein MCL-1. The well-defined molecular target and mechanism of action make this compound a valuable tool for research into sphingolipid signaling and a promising candidate for further therapeutic development.

References

- 1. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | S1P Receptor | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 10. Combating Acute Myeloid Leukemia via Sphingosine Kinase 1 Inhibitor-Nanomedicine Combination Therapy with Cytarabine or Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]

MP-A08 Sphingosine Kinase Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the sphingosine kinase (SphK) selectivity profile of the ATP-competitive inhibitor, MP-A08. The information presented herein is compiled from published research to assist researchers and drug development professionals in evaluating and utilizing this compound.

Executive Summary

This compound is a potent, ATP-competitive inhibitor of both sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2). It demonstrates a high degree of selectivity for these lipid kinases over a broad range of protein kinases. This document provides detailed quantitative data on its inhibitory activity, the experimental protocols used to determine this activity, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Selectivity Profile

The inhibitory activity of this compound against SphK1 and SphK2, as well as its broader kinase selectivity, has been characterized through rigorous enzymatic assays.

Inhibitory Activity against Sphingosine Kinases

This compound demonstrates potent inhibition of both human sphingosine kinase isoforms, with a higher affinity for SphK2. The inhibition constants (Ki) are summarized in the table below.

| Target Kinase | Inhibition Constant (Ki) |

| SphK1 | 27 ± 3 µM |

| SphK2 | 6.9 ± 0.8 µM |

Broad Kinase Selectivity Panel

To assess its selectivity, this compound was screened against a panel of protein kinases. At a concentration of 25 µM, this compound showed minimal inhibition of most kinases tested, highlighting its specificity for sphingosine kinases. Further analysis at a higher concentration (250 µM) against kinases that showed some initial inhibition confirmed its high selectivity. The results from this screening are detailed below.

| Kinase Target | % Inhibition at 25 µM this compound |

| TSSK1 | 57% |

| Numerous other kinases | <30% inhibition |

Note: The comprehensive list of all kinases tested with less than 30% inhibition is extensive and can be found in the supplementary materials of the cited primary research.

Signaling Pathway

This compound targets sphingosine kinases, which are pivotal enzymes in the sphingolipid signaling pathway. This pathway regulates the balance between the pro-apoptotic molecules ceramide and sphingosine, and the pro-survival molecule sphingosine-1-phosphate (S1P). By inhibiting SphK1 and SphK2, this compound blocks the production of S1P, thereby shifting the cellular balance towards apoptosis.

Figure 1: Sphingolipid signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Sphingosine Kinase Inhibition Assay

This assay determines the inhibitory potential of a compound against SphK1 and SphK2.

Materials:

-

Recombinant human SphK1 or SphK2

-

Sphingosine (substrate)

-

[γ-³²P]ATP (radiolabeled co-substrate)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM MgCl₂, 0.1% Triton X-100)

-

This compound (test inhibitor)

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager system

Procedure:

-

Prepare a reaction mixture containing assay buffer, sphingosine, and the test compound (this compound) at various concentrations.

-

Initiate the kinase reaction by adding recombinant SphK enzyme and [γ-³²P]ATP.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

-

Extract the lipids into an organic solvent (e.g., chloroform/methanol).

-

Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.

-

Visualize the radiolabeled sphingosine-1-phosphate product using a phosphorimager.

-

Quantify the band intensities to determine the extent of inhibition and calculate IC50 or Ki values.

Kinase Selectivity Profiling Assay Workflow

A standardized workflow is employed to assess the selectivity of a compound against a broad panel of kinases.

Figure 2: General experimental workflow for kinase selectivity profiling.

Conclusion

This compound is a highly selective, ATP-competitive inhibitor of sphingosine kinases 1 and 2. Its specificity, coupled with its ability to modulate the critical sphingolipid signaling pathway, makes it a valuable tool for research into the roles of SphK in health and disease, and a promising candidate for further therapeutic development. The data and protocols presented in this guide are intended to facilitate its effective use and evaluation by the scientific community.

foundational research on SphK1/SphK2 inhibitor MP-A08

An In-depth Technical Guide on the Foundational Research of MP-A08, a Dual Sphingosine Kinase Inhibitor

Introduction

This compound is a first-in-class, selective, ATP-competitive small molecule inhibitor of both sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2).[1][2] Discovered through structural homology modeling of the ATP-binding site of SphK1 and subsequent in silico screening, this compound represents a significant tool for studying sphingolipid metabolism and a promising candidate for anti-cancer therapy.[1][2] The sphingosine kinases are critical enzymes that regulate the "sphingolipid rheostat," the cellular balance between pro-apoptotic lipids like ceramide and sphingosine, and the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[1][2][3] By inhibiting SphK1 and SphK2, this compound shifts this balance towards apoptosis, demonstrating efficacy in various cancer cell lines and in vivo models.[1][4] This document provides a comprehensive overview of the foundational research on this compound, including its inhibitory activity, mechanism of action, and the experimental protocols used for its characterization.

Data Presentation: Inhibitory Activity

This compound acts as an ATP-competitive inhibitor for both human SphK1 and SphK2, with a higher affinity for SphK2.[1][5]

| Target Enzyme | Inhibition Constant (Kᵢ) | Inhibition Type |

| SphK1 | 27 ± 3 µM | ATP-competitive |

| SphK2 | 6.9 ± 0.8 µM | ATP-competitive |

Mechanism of Action and Signaling Pathways

The primary mechanism of this compound is the disruption of the sphingolipid rheostat. Sphingosine kinases phosphorylate sphingosine to produce S1P, a potent signaling lipid that promotes cell proliferation, survival, and angiogenesis.[1][3] Conversely, its precursors, sphingosine and ceramide, are pro-apoptotic.[1][2] By blocking the ATP-binding site of SphK1 and SphK2, this compound prevents S1P production, leading to an accumulation of cellular sphingosine and ceramide.[1]

This shift in the sphingolipid balance triggers downstream effects on critical cellular signaling pathways. In cancer cells, this compound treatment leads to:

-

Inhibition of Pro-Survival Pathways: A dose-dependent reduction in the phosphorylation (activation) of Akt and ERK1/2, key components of pro-survival and pro-proliferative signaling cascades.[1][6]

-

Activation of Stress Pathways: A concomitant dose-dependent increase in the phosphorylation of p38 and JNK, stress-activated protein kinases associated with the induction of apoptosis.[1][6]

-

Induction of Apoptosis: The culmination of these signaling changes is the induction of mitochondrial-mediated apoptosis, confirmed by markers such as caspase-3 activation and PARP cleavage.[1][6][7]

The following diagram illustrates the signaling pathway affected by this compound.

Caption: this compound inhibits SphK1/2, shifting the sphingolipid balance to induce apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of foundational findings. The following are protocols for key experiments used to characterize this compound.

Kinase Inhibition Assay (General Protocol)

This assay determines the inhibitory constant (Kᵢ) of this compound against recombinant SphK1 and SphK2.

-

Enzyme Preparation: Purified, recombinant human SphK1 and SphK2 are used.

-

Reaction Mixture: The reaction is typically performed in a buffer containing [γ-³²P]ATP, sphingosine (substrate), and other necessary co-factors like MgCl₂.

-

Inhibition: Reactions are initiated in the presence of varying concentrations of both ATP and this compound to determine the mode of inhibition. A vehicle control (e.g., DMSO) is run in parallel.

-

Lipid Extraction: The reaction is stopped, and the lipids are extracted using a chloroform/methanol solvent system.

-

Quantification: The phosphorylated product, [³²P]S1P, is separated by thin-layer chromatography (TLC) and quantified using a scintillation counter.

-

Data Analysis: Kᵢ values are calculated from Lineweaver-Burke plots, which graph the inverse of reaction velocity against the inverse of substrate concentration.[1]

Western Blot Analysis of Cellular Signaling Pathways

This protocol assesses the effect of this compound on the activation state of key signaling proteins in cancer cells.[6]

-

Cell Culture and Treatment: Jurkat cells are cultured to an appropriate density. The cells are then treated with varying concentrations of this compound (e.g., 10-20 µM) or a vehicle control for a specified time (e.g., 6 hours).[6]

-

Cell Lysis: After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are resolved by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-Akt, Akt, p-ERK1/2, p-p38, p-JNK). An antibody against a housekeeping protein (e.g., Actin or Tubulin) is used as a loading control.[6]

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) substrate.

References

- 1. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy [mdpi.com]

- 4. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

MP-A08: A Technical Guide to a Novel Chemical Probe for Sphingosine Kinase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of MP-A08, a first-in-class, ATP-competitive chemical probe for sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2). This document details its discovery, mechanism of action, and its application in cancer research, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of both SphK1 and SphK2.[1][2] It was identified through a structure-based drug design approach, utilizing homology modeling of the ATP-binding pocket of SphK1 and in-silico screening of small molecule libraries.[1][2] Unlike many previously identified sphingosine kinase inhibitors that compete with the substrate sphingosine, this compound is an ATP-competitive inhibitor, offering a distinct mechanism of action and a valuable tool for studying the roles of sphingosine kinases in health and disease.[1][2]

The sphingolipid rheostat, the dynamic balance between the pro-apoptotic lipids ceramide and sphingosine, and the pro-survival signaling lipid sphingosine-1-phosphate (S1P), is a critical determinant of cell fate.[2] Sphingosine kinases are the key enzymes that catalyze the phosphorylation of sphingosine to S1P, thereby tipping the balance towards cell survival, proliferation, and angiogenesis.[1][2] Dysregulation of this rheostat is a common feature in cancer, making SphKs attractive therapeutic targets.[1][2] this compound, by inhibiting SphK1 and SphK2, shifts this balance back towards apoptosis, demonstrating significant anti-neoplastic properties in both in vitro and in vivo models of cancer.[1]

Chemical Properties of this compound:

| Property | Value |

| IUPAC Name | 4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide |

| Molecular Formula | C27H25N3O4S2 |

| Molecular Weight | 519.64 g/mol |

| CAS Number | 219832-49-2 |

| Appearance | Yellow solid |

| Solubility | Soluble in DMSO |

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Ki (μM) | Reference |

| Human SphK1 | Biochemical | 27 ± 3 | [1] |

| Human SphK2 | Biochemical | 6.9 ± 0.8 | [1] |

| Murine SphK1 | Biochemical | Comparable to human | [1] |

| Murine SphK2 | Biochemical | Comparable to human | [1] |

Table 2: In Vitro Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Concentration | Reference |

| Jurkat | T-cell leukemia | Inhibition of cellular S1P formation | 15 μM | [1] |

| Jurkat | T-cell leukemia | Induction of apoptosis | 10-20 μM | [1] |

| A549 | Lung adenocarcinoma | Reduced cell proliferation | EC50 comparable to other SK inhibitors | [1] |

| BJ7 (transformed) | Fibrosarcoma | Dose-dependent reduction in cell growth | Not specified | [1] |

| BJ1 (untransformed) | Fibroblast | No effect on cell growth | Not specified | [1] |

| MV4-11, OCI-AML3 | Acute Myeloid Leukemia | Synergistic apoptosis with Cytarabine | 0.1–0.5 µM (Cytarabine) | [3] |

| OCI-AML3 (Venetoclax-resistant) | Acute Myeloid Leukemia | Synergistic apoptosis with Venetoclax | 0.5–250 nM (Venetoclax) | [3] |

Table 3: In Vivo Efficacy of this compound in a Human Lung Adenocarcinoma Xenograft Model

| Animal Model | Tumor Type | Treatment | Outcome | Reference |

| NOD/SCID mice | A549 human lung adenocarcinoma xenografts | 100 mg/kg this compound, i.p., 6 times a week for 2 weeks | - Significantly reduced tumor volume and weight- Decreased intratumoral S1P levels- Increased tumor cell apoptosis (TUNEL staining)- Reduced tumor vascularization (CD31 staining) | [1] |

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and to provide a framework for its use as a chemical probe, the following diagrams illustrate the key signaling pathways and a general experimental workflow.

Caption: The Sphingolipid Rheostat.

Caption: S1P Receptor Signaling Pathways.

Caption: Chemical Probe Characterization Workflow.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Sphingosine Kinase Activity Assay (Radioisotope Filter Binding Assay)

This assay measures the enzymatic activity of SphK1 and SphK2 by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into sphingosine to form [³²P]S1P.

Materials:

-

Recombinant human SphK1 or SphK2

-

Sphingosine (substrate)

-

[γ-³²P]ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 1 mM Na₃VO₄, 10 mM NaF)

-

This compound or other inhibitors

-

96-well filter plates (e.g., glass fiber)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, a known concentration of sphingosine, and the test compound (this compound) at various concentrations.

-

Initiate the reaction by adding recombinant SphK enzyme and [γ-³²P]ATP to the reaction mixture.

-

Incubate the reaction at 37°C for a specified time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of 1 M HCl.

-

Transfer the reaction mixture to a 96-well filter plate.

-

Wash the wells multiple times with a wash buffer (e.g., PBS) to remove unincorporated [γ-³²P]ATP.

-

Dry the filter plate and measure the retained radioactivity in each well using a scintillation counter.

-

Calculate the percentage of SphK activity relative to a vehicle control and determine the IC50 or Ki values for the inhibitor.

Cellular Sphingosine-1-Phosphate (S1P) Measurement (LC-MS/MS)

This method allows for the sensitive and specific quantification of intracellular S1P levels.

Materials:

-

Cell culture and treatment reagents

-

Internal standard (e.g., C17-S1P)

-

Methanol, Chloroform, HCl

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.

-

Harvest the cells by scraping and centrifugation.

-

Lyse the cell pellet and extract lipids using a mixture of chloroform and methanol, often under acidic conditions. Add a known amount of C17-S1P internal standard to each sample before extraction.

-

Separate the organic and aqueous phases by centrifugation.

-

Collect the organic phase containing the lipids and dry it under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system. S1P and the internal standard are separated on the C18 column and detected by mass spectrometry using multiple reaction monitoring (MRM).

-

Quantify the amount of S1P in each sample by comparing its peak area to that of the internal standard and a standard curve of known S1P concentrations.

Apoptosis Assays

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

-

Flow cytometer

Procedure:

-

Treat cells with this compound or vehicle control.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are both Annexin V and PI positive.

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Caspase-3 substrate (e.g., DEVD-AFC)

-

Cell lysis buffer

-

Fluorometer

Procedure:

-

Treat cells with this compound or vehicle control.

-

Lyse the cells to release intracellular contents.

-

Incubate the cell lysate with the fluorogenic caspase-3 substrate DEVD-AFC.

-

Caspase-3 cleaves the substrate, releasing the fluorescent AFC molecule.

-

Measure the fluorescence using a fluorometer (Ex/Em = 400/505 nm).

-

The increase in fluorescence is proportional to the caspase-3 activity.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the phosphorylation status of key signaling proteins.

Materials:

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound or vehicle control.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-Akt and total Akt).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

In Vivo Xenograft Study

This protocol outlines the general procedure for assessing the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

A549 human lung adenocarcinoma cells

-

Immunocompromised mice (e.g., NOD/SCID)

-

Matrigel (optional, for cell implantation)

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject A549 cells (e.g., 5 x 10⁶ cells in PBS or Matrigel) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., ~75 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 100 mg/kg) or vehicle control via intraperitoneal (i.p.) injection, typically 6 times a week.

-

Measure tumor volume with calipers regularly (e.g., every 2-3 days).

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., S1P levels, TUNEL staining, and CD31 immunohistochemistry).

Immunohistochemistry for Angiogenesis (CD31 Staining)

This method is used to visualize and quantify blood vessels within tumor tissue.

Materials:

-

Formalin-fixed, paraffin-embedded tumor sections

-

Anti-CD31 primary antibody

-

HRP-conjugated secondary antibody

-

DAB substrate kit

-

Microscope

Procedure:

-

Deparaffinize and rehydrate the tumor sections.

-

Perform antigen retrieval to unmask the CD31 epitope.

-

Block endogenous peroxidase activity and non-specific antibody binding.

-

Incubate the sections with the primary anti-CD31 antibody.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Develop the signal with a DAB substrate, which produces a brown precipitate at the site of the antibody-antigen reaction.

-

Counterstain the sections (e.g., with hematoxylin) to visualize cell nuclei.

-

Dehydrate and mount the sections.

-

Visualize the stained sections under a microscope and quantify the microvessel density in different fields of view.

Conclusion

This compound is a well-characterized and selective chemical probe for SphK1 and SphK2. Its ATP-competitive mechanism of action and its ability to modulate the sphingolipid rheostat make it a valuable tool for investigating the roles of sphingosine kinases in cancer and other diseases. This guide provides the necessary technical information for researchers to effectively utilize this compound in their studies. The detailed protocols and pathway diagrams offer a practical resource for experimental design and data interpretation, facilitating further exploration of the therapeutic potential of targeting sphingosine kinases.

References

- 1. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combating Acute Myeloid Leukemia via Sphingosine Kinase 1 Inhibitor-Nanomedicine Combination Therapy with Cytarabine or Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of MP-A08: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of MP-A08, a selective, ATP-competitive inhibitor of sphingosine kinases (SphK). The information presented herein is intended to support researchers and drug development professionals in understanding the biochemical and cellular activities of this compound.

Executive Summary

This compound is a potent inhibitor of both sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2), key enzymes in the sphingolipid signaling pathway.[1][2] By competitively binding to the ATP-binding pocket of these enzymes, this compound effectively blocks the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[2][3] This inhibition alters the cellular balance of sphingolipids, leading to anti-proliferative and pro-apoptotic effects in various cancer cell lines.[2][4] This guide summarizes the key quantitative data, details the experimental methodologies for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the key in vitro quantitative data for this compound.

| Parameter | Target | Value | Assay Type | Reference |

| Inhibitor Constant (Ki) | Sphingosine Kinase 1 (SphK1) | 27 ± 3 µM | Enzyme Inhibition Assay | [1][2] |

| Sphingosine Kinase 2 (SphK2) | 6.9 ± 0.8 µM | Enzyme Inhibition Assay | [1][2] | |

| EC50 (Cell Proliferation) | A549 (Lung Carcinoma) | ~25 µM | MTS Assay (48h) | [2] |

| MCF7 (Breast Carcinoma) | ~20 µM | MTS Assay (48h) | [2] | |

| MDA-MB-231 (Breast Carcinoma) | ~15 µM | MTS Assay (48h) | [2] | |

| Jurkat (T-cell Leukemia) | ~10 µM | Flow Cytometry (48h) | [2] |

Experimental Protocols

Sphingosine Kinase Inhibition Assay

This protocol outlines the method to determine the inhibitor constant (Ki) of this compound against SphK1 and SphK2.

Objective: To quantify the inhibitory potency of this compound on SphK1 and SphK2 activity.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human SphK1 and SphK2 are used. Sphingosine is used as the substrate, and [γ-32P]ATP is used as the phosphate donor.

-

Reaction Mixture: The assay is typically performed in a buffer containing 20 mM Tris-HCl (pH 7.4), 1 mM MgCl2, 10% glycerol, 0.5 mM deoxypyridoxine, 1 mM ATP, and 5 µCi [γ-32P]ATP.

-

Inhibitor Addition: this compound is dissolved in DMSO and added to the reaction mixture at various concentrations.

-

Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified time (e.g., 30 minutes).

-

Termination and Separation: The reaction is stopped by the addition of a chloroform:methanol mixture. The phosphorylated product, sphingosine-1-phosphate, is separated by thin-layer chromatography (TLC).

-

Detection and Analysis: The amount of radiolabeled S1P is quantified using a phosphorimager. Ki values are determined by fitting the data to the Morrison equation for tight-binding inhibitors.

Cell Proliferation (MTS) Assay

This protocol describes the use of an MTS assay to evaluate the effect of this compound on the proliferation of adherent cancer cell lines.

Objective: To determine the concentration-dependent effect of this compound on cell viability and proliferation.

Methodology:

-

Cell Seeding: Adherent cells (e.g., A549, MCF7, MDA-MB-231) are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 1.56–125 µM) or vehicle control (DMSO) for 48 hours.[2]

-

MTS Reagent Addition: After the incubation period, MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

-

Incubation: The plates are incubated for 1-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.

-

Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. EC50 values are determined by plotting the percentage of viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Western Blotting for Signaling Pathway Analysis

This protocol details the methodology for analyzing changes in protein expression and phosphorylation in response to this compound treatment.

Objective: To investigate the effect of this compound on key signaling proteins involved in cell survival and apoptosis.

Methodology:

-

Cell Lysis: Cells (e.g., Jurkat) are treated with this compound for a specified duration (e.g., 6 hours), then washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[5]

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., p-Akt, p-ERK1/2, p-p38, p-JNK, Caspase-3, PARP, and loading controls like actin or tubulin).[5]

-

Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to the loading control.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: this compound inhibits SphK1/2, altering the sphingolipid rheostat and downstream signaling.

Experimental Workflows

The following diagrams illustrate the workflows for key in vitro experiments.

Caption: Workflow for determining the inhibitor constant (Ki) of this compound.

Caption: Workflow for assessing cell proliferation using the MTS assay.

Caption: Workflow for Western blot analysis of signaling proteins.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Sphingolipid Rheostat and the Investigational Compound MP-A08

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sphingolipid rheostat, a critical signaling paradigm in cellular regulation, dictates cell fate through the dynamic balance of pro-apoptotic and pro-survival sphingolipid metabolites. Ceramide and sphingosine promote programmed cell death, while sphingosine-1-phosphate (S1P) fosters cell proliferation, survival, and angiogenesis.[1][2] This delicate equilibrium is frequently dysregulated in various pathologies, notably in cancer, making it a compelling target for therapeutic intervention.[1][3] MP-A08 is a novel, first-in-class, ATP-competitive small molecule inhibitor of sphingosine kinases (SK1 and SK2), the enzymes responsible for the production of S1P.[4][5] By inhibiting these kinases, this compound effectively shifts the sphingolipid rheostat towards a pro-apoptotic state, leading to the suppression of tumor growth and induction of apoptosis. This technical guide provides a comprehensive overview of the sphingolipid rheostat, the mechanism of action of this compound, and detailed experimental protocols for its investigation.

The Sphingolipid Rheostat: A Decisive Cellular Switch

The concept of the sphingolipid rheostat is centered on the interconversion of three key bioactive lipids: ceramide, sphingosine, and sphingosine-1-phosphate (S1P).[1][6] Ceramide, the metabolic hub of sphingolipid metabolism, can be generated through the de novo synthesis pathway, the hydrolysis of sphingomyelin, or the salvage pathway.[7] Ceramidases can then deacylate ceramide to form sphingosine. The fate of sphingosine is a critical juncture in determining cellular outcomes. It can be re-acylated by ceramide synthases to regenerate ceramide or phosphorylated by sphingosine kinases (SK1 and SK2) to produce S1P.[1]

The opposing roles of these lipids are fundamental to the rheostat model:

-

Pro-Apoptotic Lipids (Ceramide and Sphingosine): Elevated intracellular levels of ceramide and sphingosine are associated with the activation of stress-induced signaling pathways, cell cycle arrest, and ultimately, apoptosis.[2][8] Ceramide can induce apoptosis through both intrinsic and extrinsic pathways, often involving the permeabilization of the mitochondrial outer membrane and the activation of caspases.[7][9]

-

Pro-Survival Lipid (Sphingosine-1-Phosphate): In contrast, S1P promotes cell survival, proliferation, migration, and angiogenesis.[1][10] It can act as an intracellular signaling molecule or be secreted to activate a family of five G protein-coupled receptors (S1PR1-5) on the cell surface, initiating a cascade of downstream signaling events that foster cell growth and inhibit apoptosis.[11][12]

The balance between these opposing molecules is tightly regulated. Inhibition of sphingosine kinases, for instance, leads to a decrease in S1P levels and a concurrent increase in ceramide and sphingosine, tipping the balance towards cell death.[1] This principle forms the basis for the therapeutic targeting of the sphingolipid rheostat in diseases characterized by excessive cell proliferation and survival, such as cancer.[13][14]

This compound: A Potent Modulator of the Sphingolipid Rheostat

This compound is a highly selective, ATP-competitive inhibitor of both sphingosine kinase isoforms, SK1 and SK2.[4][5] Unlike many previously developed sphingosine kinase inhibitors that target the sphingosine-binding pocket, this compound was discovered through structural homology modeling of the ATP-binding site of SK1 and subsequent in silico screening of small molecule libraries.[4] This distinct mechanism of action makes it a valuable tool for studying sphingosine kinase biology and a promising candidate for anti-cancer therapy.[4]

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the catalytic activity of SK1 and SK2.[15] This inhibition blocks the conversion of sphingosine to S1P, leading to a significant reduction in intracellular S1P levels.[4] Concurrently, the levels of pro-apoptotic sphingosine and ceramide accumulate.[4] This decisive shift in the sphingolipid rheostat away from a pro-survival state and towards a pro-apoptotic state triggers a cascade of downstream signaling events that culminate in tumor cell death.[4]

Downstream Signaling Effects

Treatment of cancer cells with this compound has been shown to modulate key signaling pathways involved in cell survival and apoptosis:

-

Inhibition of Pro-Survival Pathways: this compound treatment leads to a dose-dependent decrease in the activation of the pro-survival and pro-proliferative Akt and ERK1/2 pathways.[4]

-

Activation of Pro-Apoptotic Pathways: Conversely, this compound induces the activation of the stress-associated p38 and JNK signaling pathways, which are known to promote apoptosis.[4]

The culmination of these signaling alterations is the induction of mitochondrial-mediated apoptosis, characterized by the activation of executioner caspases such as caspase-3.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

| Parameter | Value | Cell Line/System | Reference |

| This compound Kinase Inhibition | |||

| SK1 Ki | 6.9 ± 0.8 µM | Recombinant Human SK1 | [15] |

| SK2 Ki | 27 ± 3 µM | Recombinant Human SK2 | [15] |

| Effect on Cellular Sphingolipid Levels (Jurkat Cells, 15 µM this compound) | |||

| S1P Reduction (6h) | ~50% | Jurkat | [4] |

| Sphingosine Increase (6h) | ~2.5-fold | Jurkat | [4] |

| Dihydrosphingosine Increase (6h) | ~2-fold | Jurkat | [4] |

| C16 Ceramide Increase (6h) | ~1.5-fold | Jurkat | [4] |

| C24 Ceramide Increase (6h) | ~1.5-fold | Jurkat | [4] |

| C24:1 Ceramide Increase (6h) | ~1.5-fold | Jurkat | [4] |

| S1P Reduction (16h) | ~75% | Jurkat | [4] |

| Sphingosine Increase (16h) | ~4-fold | Jurkat | [4] |

| Dihydrosphingosine Increase (16h) | ~3-fold | Jurkat | [4] |

| C16 Ceramide Increase (16h) | ~2-fold | Jurkat | [4] |

| C24 Ceramide Increase (16h) | ~2-fold | Jurkat | [4] |

| C24:1 Ceramide Increase (16h) | ~2-fold | Jurkat | [4] |

| Induction of Apoptosis (Jurkat Cells) | |||

| Caspase-3 Activity Increase (10 µM this compound, 5h) | ~2-fold | Jurkat | [4] |

| Caspase-3 Activity Increase (15 µM this compound, 5h) | ~3-fold | Jurkat | [4] |

Table 1: Summary of in vitro activity of this compound.

| Parameter | Treatment Group | Tumor Growth Inhibition | Mechanism | Reference |

| Human Lung Adenocarcinoma Xenograft | This compound | Significant reduction in tumor growth | Induction of tumor cell apoptosis and reduction in tumor angiogenesis | [4] |

Table 2: Summary of in vivo efficacy of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound on the sphingolipid rheostat and downstream signaling pathways.

Sphingosine Kinase Activity Assay (Radiometric)

This protocol is adapted from established methods for measuring sphingosine kinase activity in cell lysates.[16]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

D-erythro-sphingosine

-

ATP

-

[γ-32P]ATP

-

Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl2, pH 7.4)

-

Stop solution (e.g., 1N HCl)

-

Chloroform/Methanol/HCl (100:200:1, v/v)

-

Chloroform

-

1M KCl

-

Silica TLC plates

-

TLC developing solvent (e.g., 1-butanol/acetic acid/water)

-

Scintillation counter and vials

Procedure:

-

Cell Lysate Preparation:

-

Treat cells with this compound or vehicle control for the desired time.

-

Harvest cells and lyse in ice-cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine 20-50 µg of cell lysate with reaction buffer containing D-erythro-sphingosine (e.g., 25 µM) and 10 µCi of [γ-32P]ATP.

-

Initiate the reaction by adding ATP (e.g., 2 mM final concentration).

-

Incubate at 37°C for 30 minutes.

-

-

Lipid Extraction:

-

Stop the reaction by adding 20 µL of 1N HCl.

-

Add 800 µL of chloroform/methanol/HCl (100:200:1, v/v).

-

Add 250 µL of chloroform and 250 µL of 1M KCl.

-

Vortex and centrifuge to separate the phases.

-

-

TLC Separation and Quantification:

-

Carefully collect the lower organic phase and dry it under a stream of nitrogen.

-

Resuspend the lipid film in a small volume of chloroform/methanol.

-

Spot the samples onto a silica TLC plate.

-

Develop the TLC plate in a chamber with the appropriate solvent system.

-

Visualize the radiolabeled S1P spot by autoradiography.

-

Scrape the S1P spot into a scintillation vial and quantify the radioactivity using a scintillation counter.

-

Calculate sphingosine kinase activity as pmol of S1P generated per hour per mg of protein.

-

Mass Spectrometry-Based Sphingolipid Analysis

This protocol outlines the general steps for the quantification of sphingolipids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][17]

Materials:

-

Internal standards for each sphingolipid class to be quantified

-

Solvents for lipid extraction (e.g., ethyl acetate, isopropanol, chloroform, methanol)

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

C8 or C18 reverse-phase HPLC column

-

Mobile phases (e.g., water and methanol/acetonitrile with formic acid and ammonium formate)

Procedure:

-

Sample Preparation and Lipid Extraction:

-

Treat cells with this compound or vehicle control.

-

Harvest a known number of cells.

-

Spike the cell pellet with a cocktail of internal standards.

-

Perform a liquid-liquid extraction to isolate lipids. A common method is the Bligh and Dyer extraction.

-

Dry the lipid extract under nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the lipid extract in an appropriate solvent (e.g., methanol).

-

Inject the sample onto the LC-MS/MS system.

-

Separate the different sphingolipid species using a gradient elution on the HPLC column.

-

Detect and quantify the sphingolipids using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor/product ion pairs for each sphingolipid and internal standard are monitored.

-

-

Data Analysis:

-

Integrate the peak areas for each sphingolipid and its corresponding internal standard.

-

Generate calibration curves for each analyte using known concentrations of standards.

-

Calculate the concentration of each sphingolipid in the sample, normalized to the cell number or protein content.

-

Immunoblotting for Signaling Pathway Analysis

This protocol details the detection of key signaling proteins and their phosphorylation status by western blotting.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, and a loading control like anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat cells with varying doses of this compound for the desired time.

-

Lyse the cells and quantify the protein concentration as described in section 4.1.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Signal Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the signal of phosphorylated proteins to the total protein levels and the loading control.

-

Caspase-3 Activity Assay (Fluorometric or Colorimetric)

This protocol describes a method to measure the activity of caspase-3, a key executioner caspase in apoptosis.[2][18]

Materials:

-

Cell lysis buffer (provided with the assay kit)

-

Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

-

Reaction buffer

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Induction of Apoptosis and Cell Lysis:

-

Treat cells with this compound or a vehicle control.

-

Harvest the cells and lyse them according to the manufacturer's protocol.

-

-

Caspase Assay:

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-3 substrate and reaction buffer to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Measurement:

-

For a colorimetric assay, measure the absorbance at 400-405 nm.

-

For a fluorometric assay, measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.

-

-

Data Analysis:

-

Compare the signal from this compound-treated samples to the vehicle-treated control to determine the fold-increase in caspase-3 activity.

-

Visualizations of Key Pathways and Workflows

Signaling Pathways

Caption: The Sphingolipid Rheostat.

Caption: this compound Mechanism of Action.

Caption: Ceramide-Induced Apoptosis Pathway.

Experimental Workflows

Caption: In Vitro Experimental Workflow.

Conclusion

The sphingolipid rheostat represents a pivotal control point in cellular life and death decisions, and its dysregulation is a hallmark of cancer. The development of this compound, a selective ATP-competitive inhibitor of sphingosine kinases, provides a powerful tool to pharmacologically manipulate this balance. By decreasing pro-survival S1P and increasing pro-apoptotic ceramide and sphingosine, this compound effectively induces apoptosis in cancer cells and inhibits tumor growth in vivo. The detailed experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the sphingolipid rheostat with novel inhibitors like this compound, ultimately paving the way for new anti-cancer strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. mpbio.com [mpbio.com]

- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]

- 6. Determination of Sphingosine Kinase Activity for Cellular Signaling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

- 9. Antitumor effect of para-toluenesulfonamide against lung cancer xenograft in a mouse model - Gao - Journal of Thoracic Disease [jtd.amegroups.org]

- 10. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.plos.org [journals.plos.org]

- 13. Mass spectrometry-based lipidomics [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sphingosine kinase 1 (SphK1) activity assay [bio-protocol.org]

- 17. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

Methodological & Application

Application Notes: MP-A08 Protocol for In Vitro Cell Culture

Introduction

MP-A08 is a selective, ATP-competitive small molecule inhibitor of sphingosine kinase 1 and 2 (SphK1/2).[1][2][3][4] Sphingosine kinases are critical enzymes that catalyze the formation of the signaling lipid sphingosine-1-phosphate (S1P), a key regulator of cell survival, proliferation, and angiogenesis.[1][4] Conversely, the substrates of these kinases, ceramide and sphingosine, are known to promote apoptosis.[1][3] The balance between these lipids, often termed the "sphingolipid rheostat," is crucial for determining cell fate and is frequently dysregulated in cancer.[1][4]

By inhibiting SphK1/2, this compound disrupts this balance, leading to a decrease in pro-survival S1P and an accumulation of pro-apoptotic ceramides.[1][3] This mechanism of action triggers mitochondrial-associated apoptosis and blocks key pro-proliferative signaling pathways, including the Akt and ERK1/2 pathways, making this compound a compound of significant interest for cancer research and drug development.[1][5] These application notes provide detailed protocols for evaluating the in vitro effects of this compound on cancer cell lines.

Data Presentation

The following tables summarize the quantitative effects of this compound treatment on various cancer cell lines as demonstrated in preclinical studies.

Table 1: Growth Inhibition by this compound in Human Cancer Cell Lines

This table presents the half-maximal effective concentration (EC50) values of this compound for inhibiting cell growth and colony formation. Data is derived from studies using a 48-hour treatment period for growth assays.[1]

| Cell Line | Cancer Type | Growth Assay EC50 (µM) | Colony Formation EC50 (µM) |

| A549 | Lung Adenocarcinoma | > 50 | 7.5 |

| MCF-7 | Breast Adenocarcinoma | 25 | 15 |

| MDA-MB-231 | Breast Adenocarcinoma | 20 | 18 |

| Jurkat | T-cell Leukemia | 15 | Not Applicable |

Table 2: Induction of Apoptosis and Pathway Modulation by this compound

This table quantifies the induction of apoptosis and the modulation of key signaling proteins in Jurkat cells following treatment with this compound for 5-6 hours.[5]

| Parameter | Treatment Concentration (µM) | Result (% of Vehicle Control) |

| Caspase-3 Activity | 10 | ~250% |

| 15 | ~350% | |

| p-Akt (Ser473) Levels | 10 | Decreased |

| 20 | Significantly Decreased | |

| p-ERK1/2 Levels | 10 | Decreased |

| 20 | Significantly Decreased |

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action for this compound, an inhibitor of SphK1/2.

Experimental Workflow

Caption: Workflow for in vitro evaluation of this compound.

Experimental Protocols

MCF-7 Cell Culture Protocol

This protocol outlines the standard procedure for culturing and maintaining the MCF-7 human breast adenocarcinoma cell line.

Materials:

-

MCF-7 cells (ATCC HTB-22)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

Phosphate-Buffered Saline (PBS), sterile

Procedure:

-

Medium Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS, 0.01 mg/ml insulin, and 1% Penicillin-Streptomycin.[6][7]

-

Cell Maintenance: Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.[6][7]

-

Media Change: Renew the complete growth medium every 2-3 days.[6]

-

Subculturing (Passaging):

-

When cells reach 80-90% confluency, aspirate the old medium.[6][7]

-

Wash the cell monolayer twice with 5-10 mL of sterile PBS.[6]

-

Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach.[6][7]

-

Neutralize the trypsin by adding 8-10 mL of complete growth medium.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 125 x g for 5 minutes.[6]

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh medium.

-

Plate cells into new flasks at a split ratio of 1:3 to 1:4.[8][9]

-

Cell Viability (MTT) Assay

This protocol measures cell metabolic activity as an indicator of viability following this compound treatment.[10]

Materials:

-

Cultured MCF-7 cells

-

This compound compound

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.[11][12]

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[10]

-

Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[12]

Apoptosis (Caspase-Glo® 3/7) Assay

This luminescent assay measures caspase-3 and -7 activities, which are key biomarkers of apoptosis.[13][14]

Materials:

-

Cultured MCF-7 cells

-

This compound compound

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay System (Promega)

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol (Steps 1-2). Incubate for the desired treatment period (e.g., 6, 12, or 24 hours).

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[14][15]

-

Assay Protocol:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.[13][15]

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in cell lysis and substrate cleavage.[13][14]

-

Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light.[14][15]

-

-

Luminescence Reading: Measure the luminescence of each sample using a plate-reading luminometer.[14] The luminescent signal is proportional to the amount of caspase activity.[14]

Western Blot for Signaling Pathway Analysis

This protocol is for detecting changes in the phosphorylation status of key proteins in the Akt and MAPK signaling pathways.

Materials:

-

Cultured MCF-7 cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[16][17]

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST, as milk can interfere with phospho-antibody binding).[16][17]

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing phosphatase inhibitors.[16] Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

-

Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.[16] Load samples onto a polyacrylamide gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16][17]

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5 minutes each.[16]

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane three times with TBST. Apply ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system. Total protein levels and a loading control (e.g., Actin) should be used to normalize the results for phosphorylated proteins.[18]

References

- 1. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MP A08 | Sphingosine Kinase Inhibitors: R&D Systems [rndsystems.com]

- 4. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mcf7.com [mcf7.com]

- 7. researchgate.net [researchgate.net]

- 8. encodeproject.org [encodeproject.org]

- 9. genome.ucsc.edu [genome.ucsc.edu]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. goldbio.com [goldbio.com]

- 12. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 13. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 14. promega.com [promega.com]

- 15. ulab360.com [ulab360.com]

- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

Application Notes and Protocols for MP-A08 in a Mouse Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

MP-A08 is a potent and selective, ATP-competitive small molecule inhibitor of sphingosine kinase 1 and 2 (SK1 and SK2).[1][2][3][4][5] These kinases are critical regulators of the sphingolipid rheostat, a key signaling pathway that controls cell fate.[1][3] In many cancers, this balance is shifted towards the production of sphingosine-1-phosphate (S1P), a pro-survival, pro-proliferative, and pro-angiogenic signaling molecule.[1][3] this compound redresses this balance by inhibiting SK1 and SK2, thereby decreasing S1P levels and increasing the levels of the pro-apoptotic sphingolipids, ceramide and sphingosine.[1] This mode of action leads to the suppression of tumor growth, induction of apoptosis, and inhibition of angiogenesis, making this compound a promising candidate for anti-cancer therapy.[1][3][6]

These application notes provide a comprehensive guide for the utilization of this compound in a mouse xenograft model, including its mechanism of action, protocols for determining maximum tolerated dose, and a detailed procedure for evaluating its anti-tumor efficacy.

Mechanism of Action

This compound competitively binds to the ATP-binding pocket of both SK1 and SK2, preventing the phosphorylation of sphingosine to S1P.[1] This leads to a cascade of downstream effects that collectively contribute to its anti-tumor activity:

-

Inhibition of Pro-survival Signaling: this compound treatment results in the dose-dependent deactivation of the pro-survival and pro-proliferative Akt and ERK1/2 signaling pathways.[1][6]

-

Induction of Apoptosis: By shifting the sphingolipid balance towards pro-apoptotic ceramides, this compound induces mitochondrial-mediated apoptosis.[1] This is evidenced by the activation of caspase-3 and PARP cleavage.[1] Concurrently, this compound promotes the activation of the stress-associated p38 and JNK pathways.[1][6]

-

Anti-Angiogenic Effects: this compound has been shown to reduce tumor vasculature, as indicated by a decrease in CD31 positive blood vessels in tumor xenografts.[1]

Signaling Pathway

Caption: this compound inhibits SK1/2, leading to decreased S1P and increased ceramide levels, which in turn suppresses pro-survival pathways and induces apoptosis and inhibits angiogenesis.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Human Lung Adenocarcinoma (A549) Xenograft Model

| Parameter | Vehicle Control | This compound (100 mg/kg) | % Change vs. Control |

| Tumor Volume (mm³) | |||

| Initial | ~75 | ~75 | - |

| Final (after 2 weeks) | ~450 | ~200 | ~ -55.6% |

| Tumor Weight (g) | ~0.45 | ~0.20 | ~ -55.6% |

| Tumor S1P Levels | High | Significantly Lower | ↓ |

| Apoptosis (TUNEL Staining) | Low | Significantly Higher | ↑ |

| Angiogenesis (CD31 Staining) | High | Significantly Lower | ↓ |

Note: The values presented are approximate and based on graphical data from the cited literature.[1]

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound

This protocol is designed to determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Materials:

-

This compound

-

Vehicle (e.g., 70% (v/v) polyethylene glycol 400 (PEG 400))[6]

-

Immunocompromised mice (e.g., NOD/SCID)

-

Sterile syringes and needles

-

Animal balance

-

Equipment for blood collection and analysis (CBC)

-

Materials for tissue collection and histopathology

Procedure:

-

Animal Acclimation: Acclimate mice to the facility for at least one week before the start of the experiment.

-

Group Assignment: Randomly assign mice to different dose groups (e.g., 4 groups, n=5 mice/group).

-

Group 1: Vehicle control

-

Group 2: 50 mg/kg this compound

-

Group 3: 75 mg/kg this compound

-

Group 4: 100 mg/kg this compound

-

-

Drug Preparation: Prepare fresh formulations of this compound in the chosen vehicle on each day of administration.

-

Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection daily for 14 consecutive days.[6]

-

Monitoring:

-

Record body weight daily.

-

Observe the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, grooming, or signs of pain and distress).

-

-

Endpoint Analysis:

-

MTD Determination: The MTD is defined as the highest dose that does not result in significant body weight loss (typically >15-20%), mortality, or severe clinical or pathological abnormalities.

Protocol 2: Evaluation of this compound Efficacy in a Subcutaneous Xenograft Model

This protocol outlines the procedure for assessing the anti-tumor activity of this compound in a mouse xenograft model.

Materials:

-

Cancer cell line of interest (e.g., A549 human lung adenocarcinoma)

-

Cell culture reagents

-

Phosphate-buffered saline (PBS)

-

Matrigel (optional, can improve tumor take rate)

-

Immunocompromised mice (e.g., NOD/SCID)

-

This compound and vehicle

-

Calipers for tumor measurement

-

Materials for endpoint analysis (as described in Protocol 1, plus materials for tumor-specific assays)

Procedure:

-

Cell Culture and Preparation:

-

Culture cancer cells to ~80-90% confluency.

-

Harvest cells and wash with sterile PBS.

-

Resuspend cells in a mixture of PBS or serum-free media (and Matrigel, if used) at the desired concentration (e.g., 5 x 10^6 cells in 100 µL). Keep cells on ice.

-

-

Tumor Implantation:

-

Anesthetize the mice.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth by measuring the length and width with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

When tumors reach a predetermined size (e.g., approximately 75 mm³), randomize the mice into treatment and control groups (n=8-10 mice/group).[1]

-

Group 1: Vehicle control

-

Group 2: this compound (e.g., 100 mg/kg)

-

-

-

Treatment:

-

Administer this compound or vehicle i.p. at the determined schedule (e.g., six times a week for two weeks).[1]

-

-

Monitoring:

-

Continue to monitor tumor volume and body weight throughout the study.

-

Observe for any signs of toxicity.

-

-

Endpoint and Analysis:

-

At the end of the treatment period, euthanize the mice.

-

Excise the tumors and record their final weight.[1]

-